Tetraethyl(3-aminopropylidene)bisphosphonate
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Overview
Description
Tetraethyl(3-aminopropylidene)bisphosphonate is a chemical compound with the molecular formula C11H27NO6P2 and a molecular weight of 331.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of phosphonate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl(3-aminopropylidene)bisphosphonate typically involves the reaction of diethyl phosphite with 3-aminopropylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product . Quality control measures are implemented to ensure the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl(3-aminopropylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the aminopropylidene group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce aminopropylidene derivatives with altered functional groups .
Scientific Research Applications
Tetraethyl(3-aminopropylidene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of Tetraethyl(3-aminopropylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups allow it to bind to metal ions and enzymes, influencing various biochemical processes. In the context of bone-related applications, it inhibits osteoclast-mediated bone resorption by interfering with the mevalonate pathway, leading to reduced bone degradation .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl(3-aminopropylidene)bisphosphonate
- Tetraethyl(3-amino-1,1-propanediyl)bis(phosphonate)
- 3,4-diethyl-5,5-diphosphonatoheptan-3-amine
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Properties
CAS No. |
141473-49-6 |
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Molecular Formula |
C11H23NO6P2-4 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
3,4-diethyl-5,5-diphosphonatoheptan-3-amine |
InChI |
InChI=1S/C11H27NO6P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9H,5-8,12H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
InChI Key |
LFGGTLHRXVULPC-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCN)P(=O)(OCC)OCC)OCC |
Canonical SMILES |
CCC(C(CC)(CC)N)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Origin of Product |
United States |
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